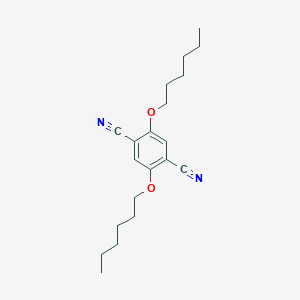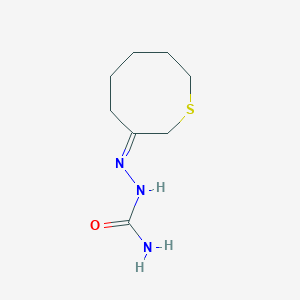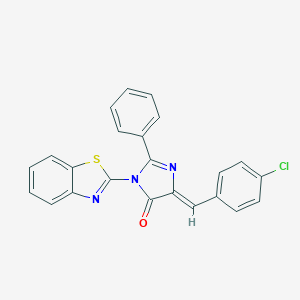
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine, also known as CI-994, is a benzamide derivative that has been studied extensively for its potential therapeutic applications. CI-994 is a histone deacetylase (HDAC) inhibitor, which means that it can alter gene expression by modifying the acetylation status of histones.
作用機序
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine works by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from histones. Histones are proteins that package DNA into chromatin, and the acetylation status of histones can affect gene expression. By inhibiting HDAC enzymes, this compound can increase the acetylation status of histones, leading to changes in gene expression. This can result in cell cycle arrest, apoptosis, and inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In viral research, this compound has been shown to inhibit viral replication by altering the acetylation status of viral proteins. In inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has several advantages for lab experiments. It is a potent HDAC inhibitor, which means that it can be used at low concentrations to achieve significant effects. It has also been shown to have low toxicity in animal studies. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of this compound with other anticancer agents to improve its effectiveness. Additionally, more research is needed to understand the mechanisms of action of this compound and its effects on gene expression. Finally, more research is needed to explore the potential therapeutic applications of this compound in other diseases beyond cancer, viral infections, and inflammation.
Conclusion:
In conclusion, this compound is a benzamide derivative that has been studied extensively for its potential therapeutic applications. It is a potent HDAC inhibitor that can alter gene expression by modifying the acetylation status of histones. This compound has been shown to have anticancer, antiviral, and anti-inflammatory properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of more potent and selective HDAC inhibitors and the exploration of its potential therapeutic applications in other diseases.
合成法
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine can be synthesized using a multistep process that involves the reaction of 3-chloro-2-methylaniline with 2-nitrobenzaldehyde to form an intermediate compound. The intermediate is then reduced to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In viral research, this compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2. In inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
特性
分子式 |
C14H12ClN3 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H12ClN3/c1-9-10(15)5-4-8-11(9)16-14-17-12-6-2-3-7-13(12)18-14/h2-8H,1H3,(H2,16,17,18) |
InChIキー |
NBAFBOZDAKKFRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3N2 |
正規SMILES |
CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)

![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)

![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
